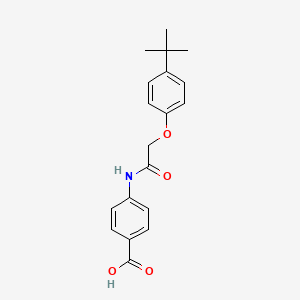

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid

Description

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid is a benzoic acid derivative featuring a phenoxyacetamido substituent at the 4-position of the aromatic ring.

Properties

IUPAC Name |

4-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)14-6-10-16(11-7-14)24-12-17(21)20-15-8-4-13(5-9-15)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHCYHMPYWQGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid typically involves the reaction of 4-(tert-butyl)phenol with chloroacetic acid to form 4-(tert-butyl)phenoxyacetic acid. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula. †Estimated from analogous compound in .

Key Observations:

Positional Isomerism: The substitution position on the benzoic acid ring (3- vs. 4-) significantly impacts properties.

Lipophilicity: The tert-butyl group in the phenoxy moiety enhances hydrophobicity, which may improve membrane permeability in biological systems. This contrasts with sulfonamido derivatives (e.g., DR-3-162), where fluorinated groups increase electronic complexity but reduce solubility .

Physicochemical and Spectroscopic Data

- IR Spectroscopy : Analogues (e.g., ) show characteristic peaks for C=O (1700–1730 cm⁻¹), aromatic C=C (1575 cm⁻¹), and N-H stretching (3045 cm⁻¹), which align with the target compound’s expected spectrum .

- NMR : Fluorinated derivatives () highlight the utility of ¹⁹F NMR for tracking electron-withdrawing groups, but the target compound’s tert-butyl group would produce distinct ¹H NMR signals (e.g., singlet at ~1.3 ppm for tert-butyl protons) .

Biological Activity

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , which enhances its steric and electronic properties, influencing its interactions with biological systems. The structure can be represented as follows:

This structure contributes to its lipophilicity, potentially improving bioavailability in pharmaceutical applications.

Research indicates that this compound may act through various biochemical pathways. Preliminary studies suggest that it could function as an inhibitor or activator of specific enzymes or receptors, leading to diverse biological effects such as anti-inflammatory and anticancer properties. However, detailed studies are required to elucidate the exact molecular mechanisms involved.

Anti-inflammatory Properties

Studies have indicated that the compound may exhibit anti-inflammatory effects. These effects are hypothesized to stem from its ability to modulate cytokine production and inhibit inflammatory pathways, although specific studies are still needed for confirmation.

Anticancer Potential

Initial findings suggest that the compound could possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism may involve the modulation of cell cycle regulators or apoptosis-related proteins.

Study on Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 μM, indicating potential as a chemotherapeutic agent.

Inhibition of Enzymatic Activity

Another investigation focused on the compound's ability to inhibit specific enzymes linked to inflammatory diseases. The results showed a dose-dependent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests that the compound could be developed into an anti-inflammatory drug.

Data Tables

| Biological Activity | Effect | Concentration Tested | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | >10 μM | |

| Anticancer | Reduced cell viability | >10 μM | |

| Enzyme inhibition | Dose-dependent inhibition | Various |

Future Directions

Further research is essential to fully understand the biological activity and therapeutic potential of this compound. This includes:

- In vivo studies to assess pharmacokinetics and toxicity.

- Mechanistic studies to clarify molecular targets and pathways.

- Clinical trials to evaluate efficacy in humans.

Q & A

Q. What are the key considerations for synthesizing 4-(2-(4-(tert-butyl)phenoxy)acetamido)benzoic acid with high purity?

Methodological Answer: Synthesis requires careful selection of reaction conditions. For example:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the phenoxyacetamide moiety to the benzoic acid core. Ensure anhydrous conditions to prevent hydrolysis of intermediates .

- Protecting Groups : Protect the carboxylic acid group during amide bond formation to avoid side reactions. Tert-butyl esters are recommended due to their stability under basic/acidic conditions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate the compound ≥95% purity .

Q. Which spectroscopic methods are optimal for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the tert-butyl singlet at δ 1.3–1.4 ppm and the aromatic protons (δ 6.8–7.8 ppm). The acetamido NH proton appears as a broad peak at δ 8.0–8.5 ppm .

- ¹³C NMR : Confirm the carbonyl carbons (benzoic acid at δ 170–172 ppm, acetamido at δ 168–170 ppm) and tert-butyl carbons (δ 28–30 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the benzoic acid group) .

- IR Spectroscopy : Look for C=O stretches (1680–1720 cm⁻¹) and N-H bends (1540–1650 cm⁻¹) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Profiling : Test in DMSO (primary solvent), followed by dilution in aqueous buffers (pH 2–9). Precipitation thresholds can be assessed via dynamic light scattering .

- Stability Assays :

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Q. What strategies are effective for developing HPLC methods to quantify this compound in complex matrices?

Methodological Answer:

- Column Selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (60:40 v/v) for optimal retention (tᵣ ~8–10 minutes) .

- Detection : UV detection at 254 nm (aromatic absorption) or diode-array detectors for impurity profiling.

- Validation : Assess linearity (R² >0.99), LOD/LOQ (≤0.1 µg/mL), and recovery rates (≥90%) in biological samples .

Q. How can in silico approaches predict potential biological targets or pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Prioritize hydrogen bonds between the acetamido group and active-site residues .

- ADMET Prediction : Employ SwissADME to estimate logP (~3.5, indicating moderate lipophilicity) and BBB permeability (low, due to carboxylic acid group) .

Q. How should researchers resolve contradictory data in enzyme inhibition studies (e.g., competitive vs. non-competitive inhibition)?

Methodological Answer:

- Variable Testing : Repeat assays under differing substrate concentrations and pH conditions. Competitive inhibition by benzoic acid derivatives is pH-dependent (e.g., enhanced at acidic pH due to protonation) .

- Mechanistic Probes : Use site-directed mutagenesis on target enzymes to identify critical binding residues. Fluorescence quenching assays can confirm direct binding .

Q. What advanced strategies are recommended for impurity profiling during scale-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.